1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Description
Pyrazole derivatives are a class of compounds known for their varied biological activities and applications in medicinal chemistry. The structure of interest involves complex substituents that suggest potential for significant interaction and stability characteristics, derived from its core pyrazole moiety and additional functional groups.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step reactions, starting from basic building blocks like aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. One method, for example, describes the synthesis of substituted 2-aminobenzo[b]pyrans via three-component condensation, which can be analogous to the target compound's synthesis (A. M. Shestopalov et al., 2003).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including NMR and FT-IR, are central to characterizing the molecular structure of pyrazole derivatives. Structural analyses often reveal significant intermolecular interactions, such as hydrogen bonds and π-π stacking, contributing to the stability and properties of these compounds (K. Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic substitution, driven by the pyrazole ring's reactivity. These reactions enable the introduction of various substituents, altering the compound's chemical properties (N. Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of substituents like nitro groups and benzodioxin moieties can affect the compound's polarity and, thus, its solubility in different solvents (G. Senthilkumar et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are significantly impacted by the pyrazole core and the attached substituents. Detailed studies, such as DFT calculations, help in understanding these properties at the molecular level, offering insights into potential reactivity pathways and stability under various conditions (A. Saeed et al., 2020).
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c22-8-1-9-25-13-17(21(27)23-15-3-5-16(6-4-15)26(28)29)20(24-25)14-2-7-18-19(12-14)31-11-10-30-18/h2-7,12-13H,1,9-11H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRQMFWMDKGOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.